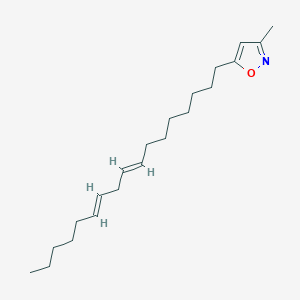
8-Hydroxy-6-methoxy-2-(2-nitrophenyl)quinolin-5(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2-(2-nitrophenyl)quinoline-5,8-diol is a complex organic compound with the molecular formula C16H12N2O5 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is notable for its unique structure, which includes a methoxy group, a nitrophenyl group, and two hydroxyl groups attached to the quinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(2-nitrophenyl)quinoline-5,8-diol typically involves multi-step organic reactions. One common method starts with the preparation of 2-nitroaniline, which undergoes a series of reactions to introduce the methoxy and hydroxyl groups. The key steps include nitration, methoxylation, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-2-(2-nitrophenyl)quinoline-5,8-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or lithium aluminum hydride can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Quinones with altered electronic properties.
Reduction: Amino derivatives with potential biological activity.
Substitution: Various substituted quinoline derivatives with diverse applications.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2-(2-nitrophenyl)quinoline-5,8-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 6-Methoxy-2-(2-nitrophenyl)quinoline-5,8-diol involves its interaction with specific molecular targets. For example, its potential antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. The compound’s unique structure allows it to interact with various biological pathways, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxyquinoline: Lacks the nitrophenyl and hydroxyl groups, resulting in different chemical properties and applications.
2-Nitroquinoline:
5,8-Dihydroxyquinoline: Lacks the methoxy and nitrophenyl groups, affecting its chemical behavior and applications.
Uniqueness
6-Methoxy-2-(2-nitrophenyl)quinoline-5,8-diol is unique due to the combination of its functional groups, which impart specific chemical properties and potential applications not found in its similar compounds. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups, along with the hydroxyl groups, allows for versatile reactivity and a wide range of scientific research applications.
Eigenschaften
CAS-Nummer |
61472-43-3 |
|---|---|
Molekularformel |
C16H12N2O5 |
Molekulargewicht |
312.28 g/mol |
IUPAC-Name |
6-methoxy-2-(2-nitrophenyl)quinoline-5,8-diol |
InChI |
InChI=1S/C16H12N2O5/c1-23-14-8-13(19)15-10(16(14)20)6-7-11(17-15)9-4-2-3-5-12(9)18(21)22/h2-8,19-20H,1H3 |
InChI-Schlüssel |
OOVUHOZUZNHTBK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C(=C1)O)N=C(C=C2)C3=CC=CC=C3[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


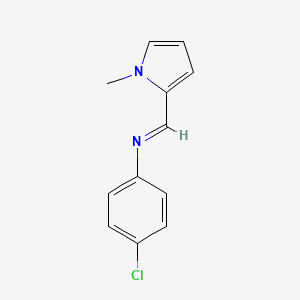
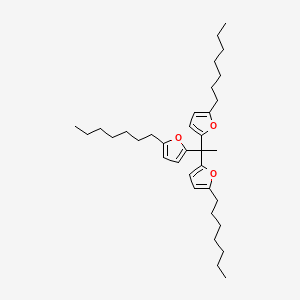
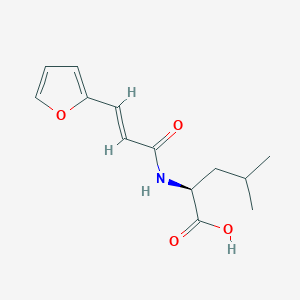
![Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B15210993.png)
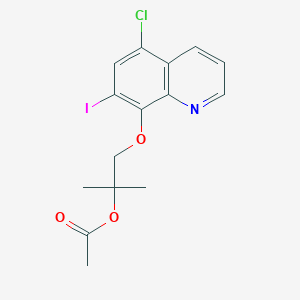
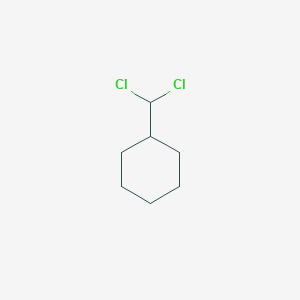


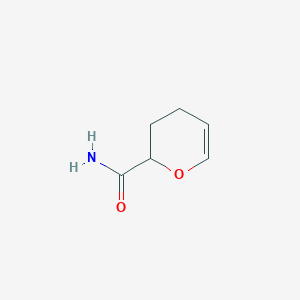

![2-(2-(Carboxymethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B15211033.png)
